molecular formula C12H15N3O3 B14835846 4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide

4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide

Katalognummer: B14835846
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: ARHGRFBBGKAVMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two dimethylcarboxamide groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide involves several steps. One common method includes the reaction of cyclopropyl alcohol with pyridine-2,3-dicarboxylic acid anhydride in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-N2,N3-dimethylpyridine-2,3-dicarboxamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

4-cyclopropyloxy-2-N,3-N-dimethylpyridine-2,3-dicarboxamide

InChI

InChI=1S/C12H15N3O3/c1-13-11(16)9-8(18-7-3-4-7)5-6-15-10(9)12(17)14-2/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17)

InChI-Schlüssel

ARHGRFBBGKAVMC-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CN=C1C(=O)NC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.